

Natural occurrence of xanthenes in medicinal plants

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An In-depth Technical Guide to the Natural Occurrence of Xanthenes in Medicinal Plants

Introduction

Xanthenes, or 9H-xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo- γ -pyrone scaffold ($C_{13}H_8O_2$).^[1] These secondary metabolites are found in a select number of higher plant families, as well as in fungi and lichens.^{[2][3]} The structural diversity of xanthenes, arising from various substitutions like hydroxylation, methylation, prenylation, and glycosylation, contributes to their wide range of pharmacological activities.^{[1][4]} This has made them a significant area of focus for researchers in medicinal chemistry and drug development.^[2] This guide provides a detailed overview of the natural occurrence of xanthenes, their biosynthesis, quantitative analysis, relevant experimental protocols, and the signaling pathways underlying their biological effects.

Natural Distribution and Classification

Xanthenes are predominantly found in higher plant families such as the Clusiaceae (Guttiferae), Hypericaceae, Gentianaceae, and Polygalaceae.^{[1][4][5]} Among the most studied genera are *Garcinia*, *Hypericum*, *Gentiana*, and *Calophyllum*, which are rich sources of these compounds.^{[6][7]}

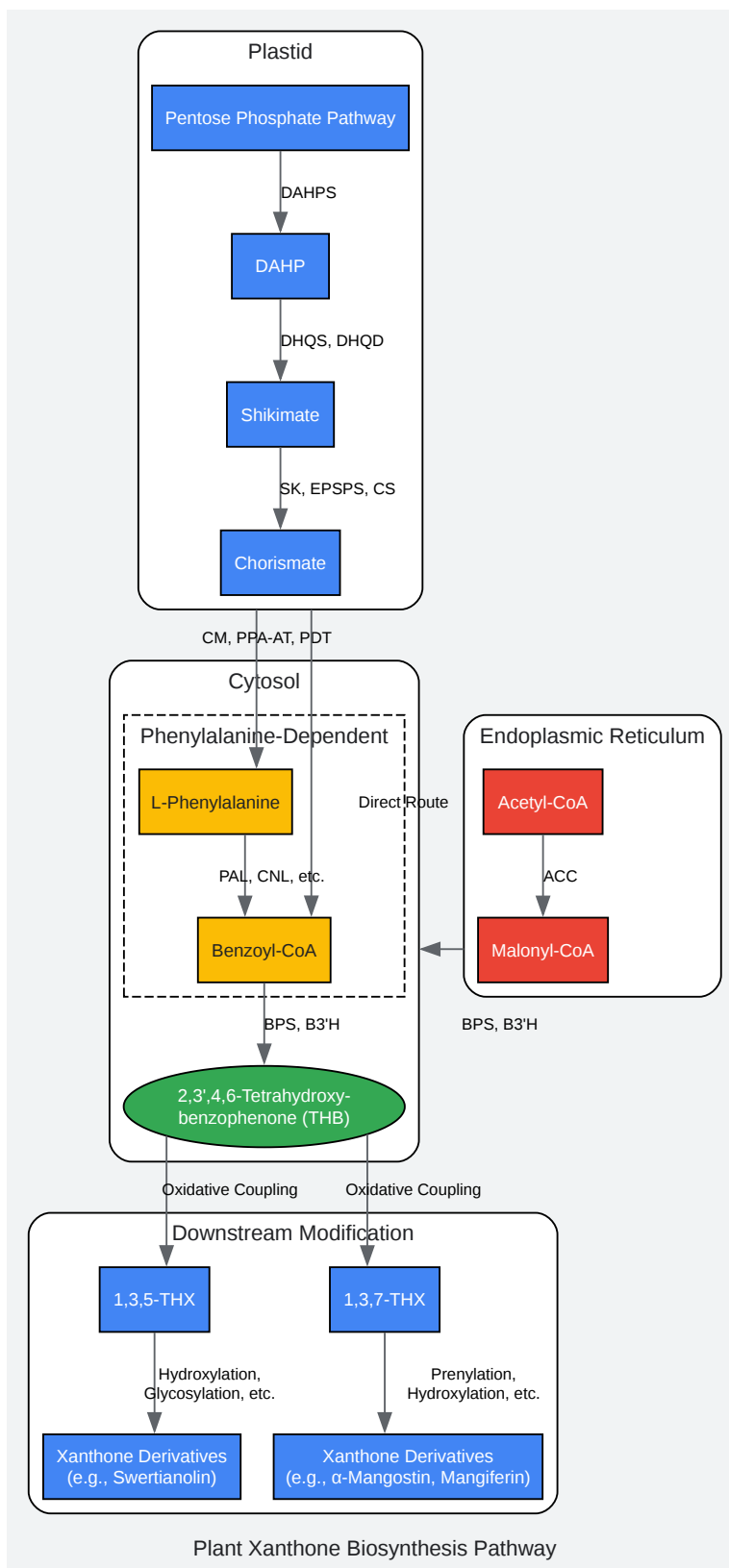
Based on their chemical structure and substituents, naturally occurring xanthenes can be classified into several categories:

- Simple Oxygenated Xanthenes: Contain hydroxy, methoxy, or methyl groups.[3]
- Xanthone Glycosides: Linked to a sugar moiety via an O-glycosidic or C-glycosidic bond. Mangiferin is a well-known C-glycoside.[1][4]
- Prenylated Xanthenes: Feature one or more prenyl groups, which often enhance their biological activity.[4]
- Bisxanthenes: Dimeric structures formed from two xanthone units.[4]
- Xanthonolignoids: Hybrids of xanthone and lignan structures.[8]
- Caged Xanthenes: Possess a complex, caged skeleton, primarily found in the *Garcinia* genus.[9]

Biosynthesis of Xanthenes in Plants

The biosynthesis of the xanthone core in higher plants is a complex process involving a combination of the shikimate and acetate (polyketide) pathways.[4][10] The shikimate pathway, located in the plastids, produces aromatic amino acid precursors, while the acetate pathway in the endoplasmic reticulum provides the building blocks for the second aromatic ring.[10][11]

The pathway proceeds through a central benzophenone intermediate (2,3',4,6-tetrahydroxybenzophenone), which is formed via two main routes: a phenylalanine-dependent pathway and a phenylalanine-independent pathway.[4][11][12] This intermediate then undergoes regioselective oxidative cyclization to form one of two primary xanthone cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[5][12] These core structures are further modified by enzymes such as hydroxylases, methyltransferases, and prenyltransferases to generate the vast diversity of naturally occurring xanthenes.[5]



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Caption: Overview of the plant xanthone biosynthesis pathway.

Quantitative Data on Xanthoness in Medicinal Plants

The concentration of xanthoness can vary significantly depending on the plant species, part of the plant used, geographical location, and extraction method. *Garcinia mangostana* L. (mangosteen) is one of the most prolific sources of xanthoness, particularly in its fruit pericarp.

Table 1: Quantitative Analysis of Major Xanthoness in Methanolic Extract of *Garcinia mangostana* Pericarp by UPLC-MS/MS

Xanthone Compound	Concentration (µg/g of dry peel)
α-Mangostin	51,062.21
γ-Mangostin	11,100.72
Gartanin	2,398.96
β-Mangostin	1,508.01
8-Desoxygartanin	1,490.61
Garcinone C	513.06
Garcinone D	469.82

Data sourced from a study by Liu et al. (2023).[\[13\]](#)[\[14\]](#)

Table 2: Comparison of Total Xanthone Yield from *Garcinia mangostana* Pericarp Using Different Extraction Techniques

Extraction Method	Solvent	Duration	Yield (mg/g of dry matter)	Reference
Maceration	80% Ethanol	2 h	0.0565	Yoswathana (2012)[15]
Soxhlet Extraction	80% Ethanol	2 h	0.1221	Yoswathana (2012)[15]
Ultrasonic-Assisted Extraction	80% Ethanol	0.5 h	0.1760	Yoswathana (2012)[15]
Microwave-Assisted Extraction	72.4% Ethyl Acetate	3.16 min	120.68	Chen et al. (2012)[15]

| Subcritical Water Extraction | Deionized Water | 150 min | 34.0 | Zarena & Udaya Sankar (2012)[16] |

Experimental Protocols

The extraction and analysis of xanthones are critical steps in their study. The chosen methodology directly impacts the yield and purity of the isolated compounds.

Extraction Methodologies

- Soxhlet Extraction: A classical method involving continuous extraction with a boiling solvent.
 - Preparation: 30g of finely powdered, dried plant material (e.g., mangosteen pericarp) is placed in a thimble.[17]
 - Extraction: The thimble is placed into the main chamber of the Soxhlet extractor.
 - Solvent: The extractor is attached to a flask containing the extraction solvent (e.g., 95% ethanol) and a condenser.[17]
 - Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips down into the thimble containing the solid. Once the chamber is full,

the solvent is siphoned back to the flask. This cycle is repeated.

- Completion: The process is run for a specified duration (e.g., 2 hours) until extraction is complete.[\[15\]](#) The resulting extract is then concentrated using a rotary evaporator.
- Ultrasonic-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.
 - Preparation: A known quantity of powdered plant material is suspended in a selected solvent (e.g., 80% ethanol) in a flask.[\[15\]](#)
 - Sonication: The flask is placed in an ultrasonic bath.
 - Parameters: The extraction is performed under optimized conditions of temperature (e.g., 33°C), ultrasonic amplitude (e.g., 75), and time (e.g., 30 minutes).[\[15\]](#)
 - Recovery: The mixture is filtered, and the solvent is evaporated to yield the crude extract.
- Supercritical Fluid Extraction (SFE): A green technology using a supercritical fluid, typically CO₂, as the solvent.
 - Preparation: Dried, ground plant material is packed into an extraction vessel.
 - Process: Supercritical CO₂ (e.g., at 50°C and 14 MPa) is pumped through the vessel.[\[18\]](#)
 - Entrainer: An entrainer or co-solvent like ethanol can be added to enhance the solubility of polar xanthenes.[\[18\]](#)
 - Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.

Isolation and Purification

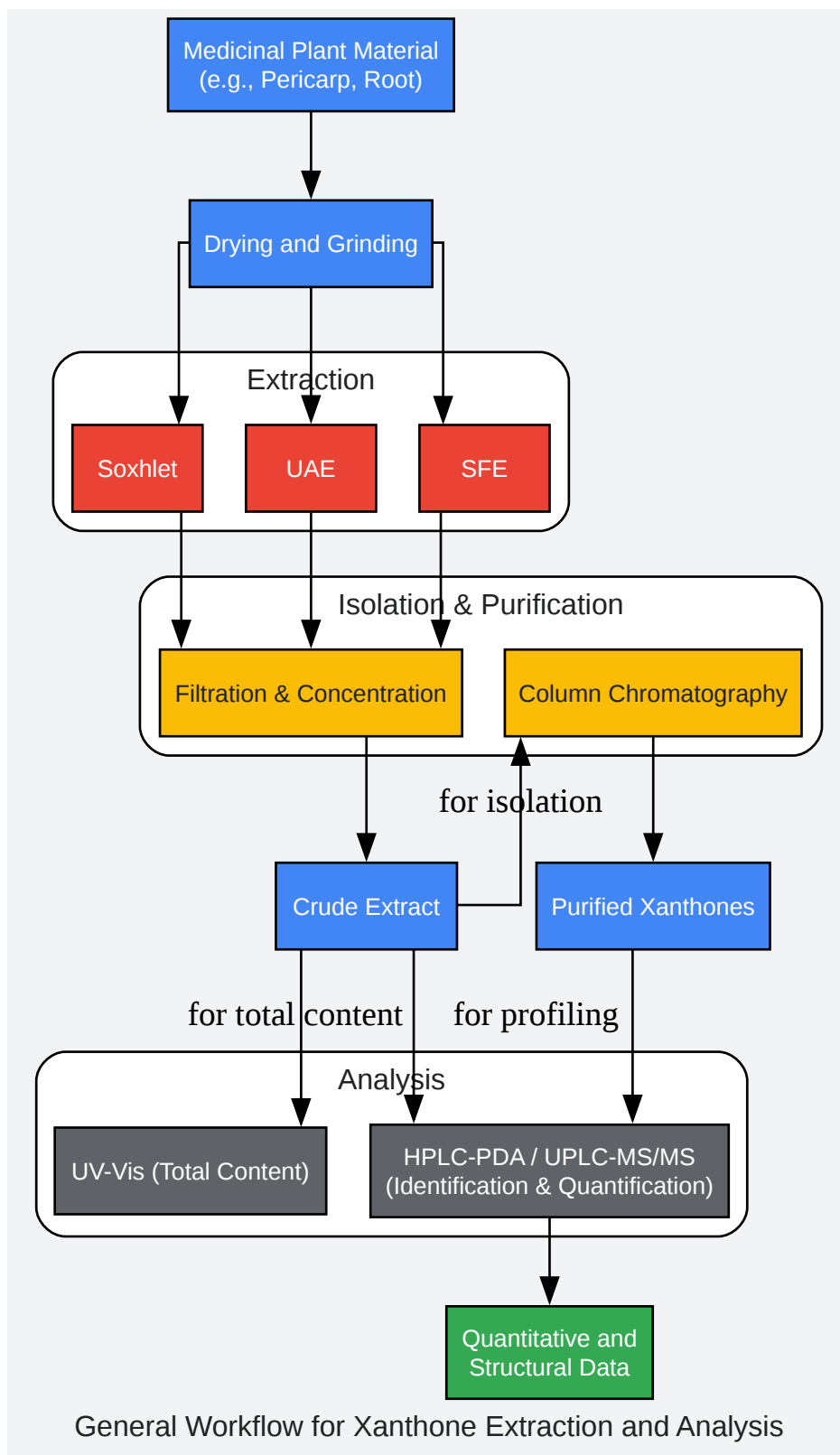
- Column Chromatography: A standard technique for separating individual xanthenes from a crude extract.
 - Stationary Phase: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[\[17\]](#)

- Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
- Elution: A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then ethanol), is passed through the column.[\[17\]](#)
- Fraction Collection: Different compounds will travel down the column at different rates and are collected in separate fractions.
- Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compounds.

Quantification and Characterization

- UV-Visible Spectrophotometry: A simple and rapid method for determining the total xanthone content.
 - Standard: A calibration curve is prepared using a known standard, such as α -mangostin, at various concentrations (e.g., 0.5 to 20 $\mu\text{g/ml}$).[\[19\]](#)
 - Measurement: The absorbance of the standard solutions and the sample extract is measured at a specific wavelength of maximum absorption (e.g., 243.4 nm or 316.4 nm).[\[19\]](#)
 - Quantification: The total xanthone concentration in the sample is calculated by interpolating its absorbance on the calibration curve. The result is often expressed as " α -mangostin equivalents".
- High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): The preferred methods for the separation, identification, and precise quantification of individual xanthones.[\[20\]](#)
 - Sample Preparation: The extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 μm syringe filter.

- Chromatographic Conditions: A C18 column is typically used with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).
- Detection: A Photodiode Array (PDA) detector is used for initial identification and quantification based on UV spectra and retention times compared to standards.[\[20\]](#)
- Mass Spectrometry (MS): An ESI-MS/MS system provides structural confirmation by determining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.[\[13\]](#)[\[20\]](#)



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Caption: Workflow for xanthone extraction, isolation, and analysis.

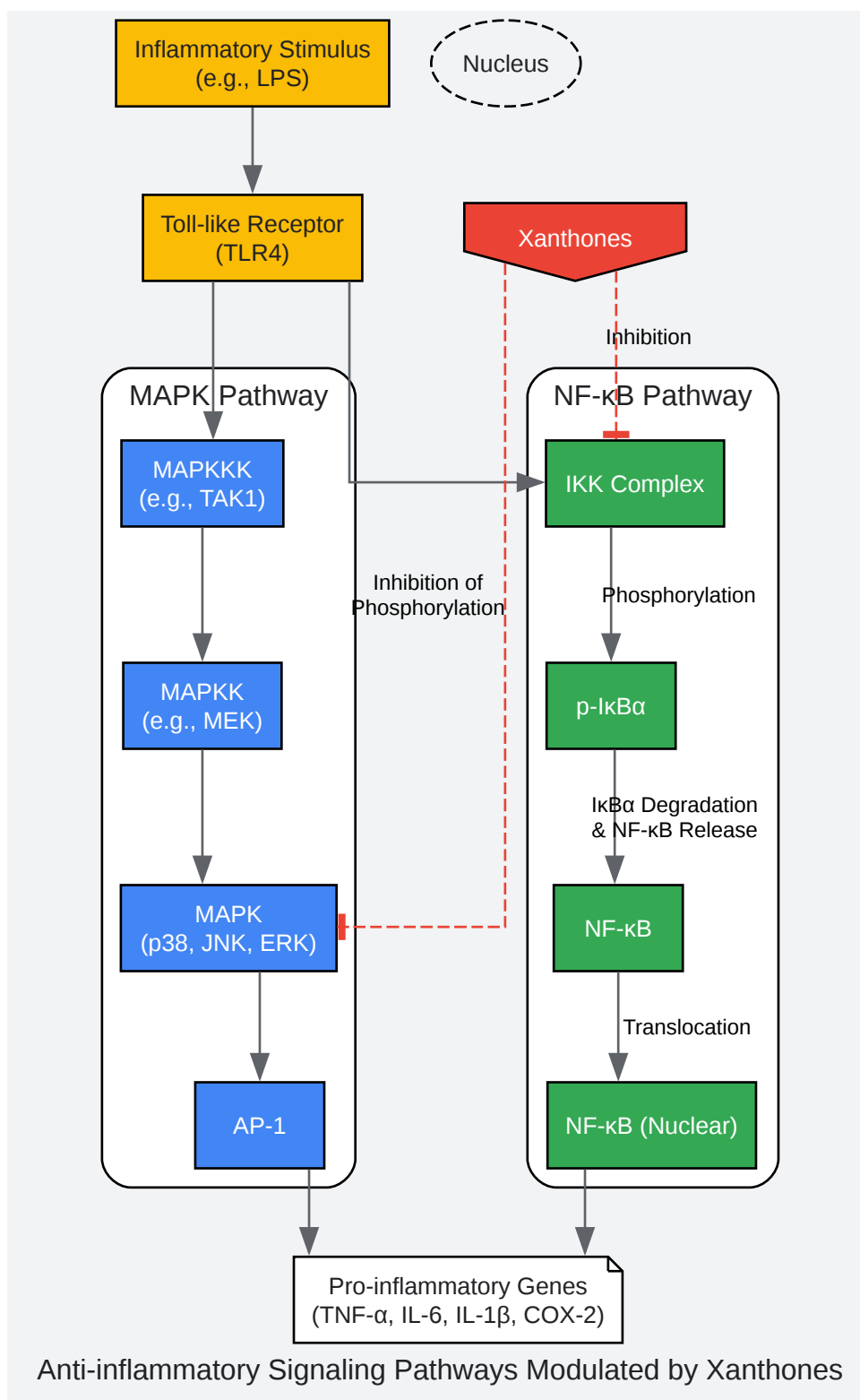
Pharmacological Activities and Signaling Pathways

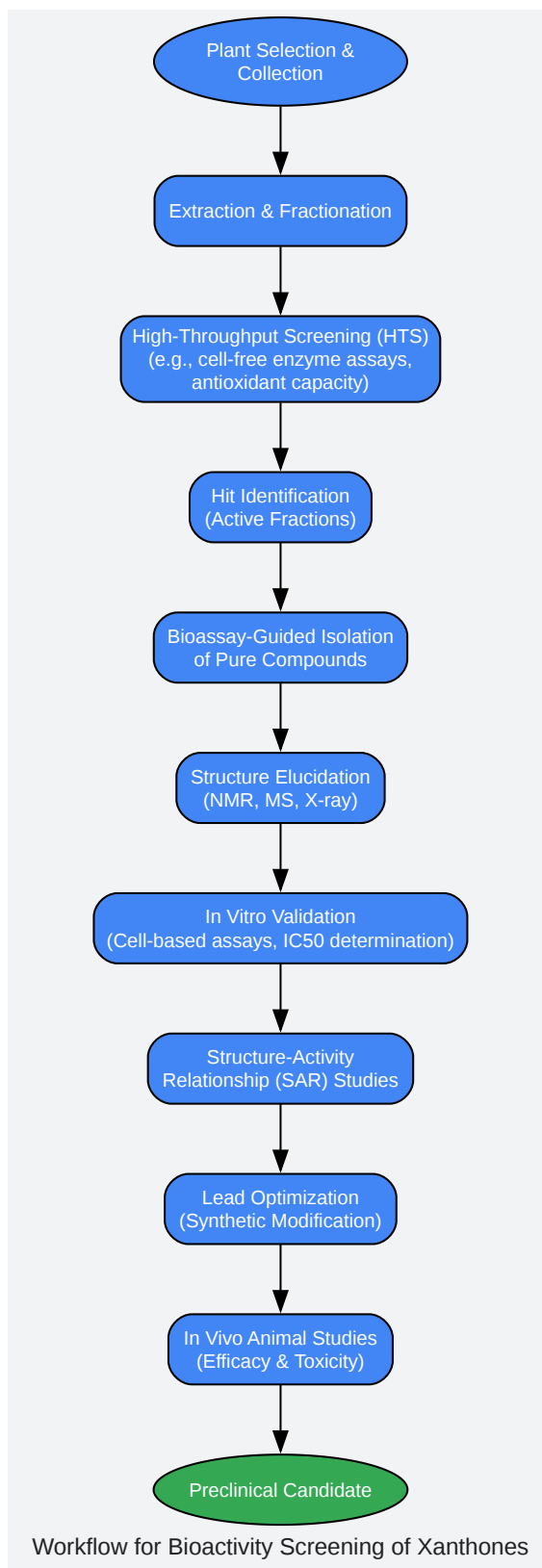
Xanthones exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, antidiabetic, and anti-HIV effects.^{[1][2]} Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of many xanthones, such as α -mangostin and γ -mangostin, are well-documented.^[21] They can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is frequently achieved through the modulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[21]

- **NF- κ B Pathway:** In response to inflammatory stimuli (e.g., lipopolysaccharide, LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B α). This frees NF- κ B to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6. Xanthones can inhibit this process by preventing I κ B α degradation.^[21]
- **MAPK Pathway:** The MAPK family (including ERK, JNK, and p38) is another critical regulator of inflammation. Xanthones can suppress the phosphorylation of these kinases, thereby inhibiting the downstream activation of transcription factors like AP-1, which also controls the expression of inflammatory genes.^{[7][21]}





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